molecular formula C14H14N2O5S B2987347 N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide CAS No. 446280-23-5

N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide

Cat. No. B2987347
M. Wt: 322.34
InChI Key: XCMIDOFYXWXBFO-UHFFFAOYSA-N
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Description

EPNB is a sulfonamide derivative that has been extensively studied for its potential use as a pharmaceutical compound. It is known to exhibit antitumor, anti-inflammatory, and antimicrobial properties. The unique chemical structure of EPNB makes it a promising candidate for further research in drug development.

Mechanism Of Action

The mechanism of action of EPNB is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in tumor growth, inflammation, and microbial growth. EPNB has been shown to inhibit the activity of COX-2, a key enzyme involved in inflammation. It has also been shown to inhibit the activity of MMP-9, an enzyme involved in tumor invasion and metastasis.

Biochemical And Physiological Effects

EPNB has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the expression of genes involved in tumor growth and invasion. Additionally, EPNB has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages And Limitations For Lab Experiments

EPNB has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively non-toxic, making it suitable for in vitro and in vivo experiments. However, EPNB has some limitations. It is a hydrophobic compound that may require the use of solvents for certain experiments. Additionally, its mechanism of action is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on EPNB. One area of research is the development of EPNB as a potential drug for the treatment of cancer, inflammation, and microbial infections. Another area of research is the elucidation of the mechanism of action of EPNB. This could lead to the development of more potent and specific compounds with similar activity. Additionally, EPNB could be used as a tool for studying the role of COX-2 and MMP-9 in cancer and inflammation. Finally, EPNB could be modified to improve its solubility and bioavailability, making it more suitable for clinical use.
In conclusion, EPNB is a promising compound with various scientific research applications. Its antitumor, anti-inflammatory, and antimicrobial properties make it a potential candidate for drug development. Further research is needed to fully understand its mechanism of action and to develop more potent and specific compounds with similar activity.

Synthesis Methods

EPNB can be synthesized through a multistep process starting with 2-ethoxyaniline and 3-nitrobenzenesulfonyl chloride. The reaction involves the formation of a sulfonamide bond between the two molecules, resulting in the formation of EPNB. The synthesis method has been optimized to obtain high yields of EPNB with high purity.

Scientific Research Applications

EPNB has been extensively studied for its antitumor activity. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. EPNB has also been studied for its anti-inflammatory properties. It has been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, EPNB has been investigated for its antimicrobial activity. It has been shown to inhibit the growth of bacteria and fungi.

properties

IUPAC Name

N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S/c1-2-21-14-9-4-3-8-13(14)15-22(19,20)12-7-5-6-11(10-12)16(17)18/h3-10,15H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMIDOFYXWXBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-3-nitrobenzenesulfonamide

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